molecular formula C24H19F3N2O3S B2829456 (E)-1-(4-methylbenzyl)-3-(((3-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 893310-80-0

(E)-1-(4-methylbenzyl)-3-(((3-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B2829456
CAS RN: 893310-80-0
M. Wt: 472.48
InChI Key: XLPZUGPJENCVLM-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-methylbenzyl)-3-(((3-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C24H19F3N2O3S and its molecular weight is 472.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Research Applications

Chemical Synthesis and Characterization

  • Chemical synthesis techniques often involve the creation of complex molecules through reactions such as cyclization, alkylation, and dehydrogenation. For example, research into the synthesis of 1H-2.1.3-benzothiadiazine 2.2-dioxides involves treating 2-aminobenzylamine with sulfamide, leading to a variety of derivatives through reactions with alkyl halides and methylene iodide (Knollmüller, 1971).

Antiviral, Antitubercular, and Anticancer Activities

  • Novel thioureas derived from 4-aminobenzohydrazide hydrazones have shown potential antiviral, antitubercular, and anticancer activities. These compounds, synthesized through condensation and addition reactions, were evaluated against various pathogens and cancer cell lines, showcasing the medicinal chemistry applications of complex benzothiazine derivatives (Çıkla, 2010).

Molecular Docking and Drug Design

  • The development of 2,1-benzothiazine-2,2-dioxide derivatives for inhibiting monoamine oxidases is an example of how complex molecules can be designed and synthesized for targeting specific enzymes in the brain. Such research involves molecular docking and dynamic simulations to understand the interactions at the molecular level, contributing to drug design and pharmacology (Ahmad et al., 2018).

properties

IUPAC Name

(3E)-1-[(4-methylphenyl)methyl]-2,2-dioxo-3-[[3-(trifluoromethyl)anilino]methylidene]-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N2O3S/c1-16-9-11-17(12-10-16)15-29-21-8-3-2-7-20(21)23(30)22(33(29,31)32)14-28-19-6-4-5-18(13-19)24(25,26)27/h2-14,28H,15H2,1H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPZUGPJENCVLM-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC(=C4)C(F)(F)F)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=CC(=C4)C(F)(F)F)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.